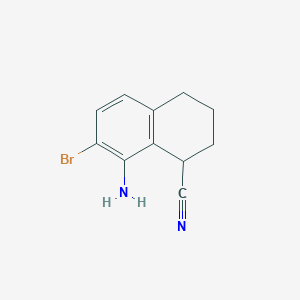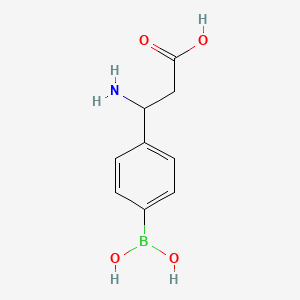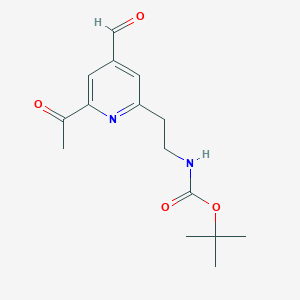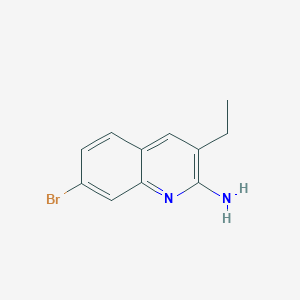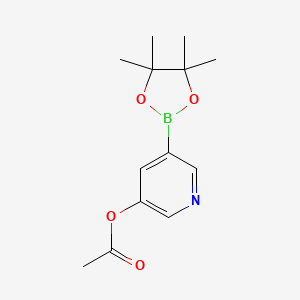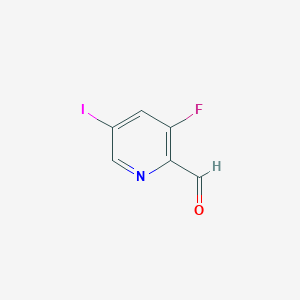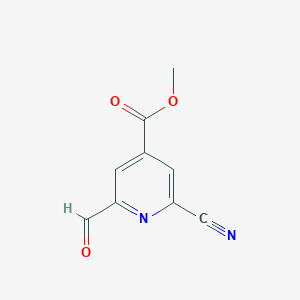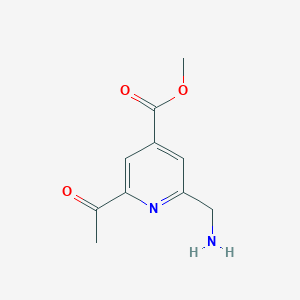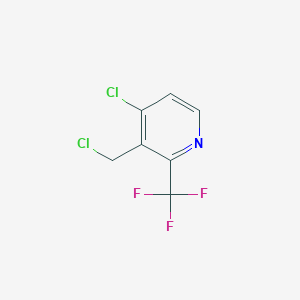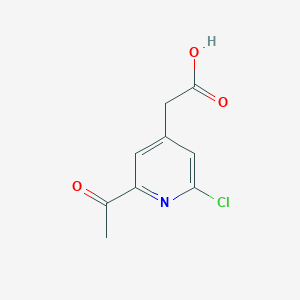
(2-Acetyl-6-chloropyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Acetyl-6-chloropyridin-4-YL)acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the second position, a chlorine atom at the sixth position, and an acetic acid moiety attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-chloropyridin-4-YL)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with chloroacetic acid in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or chromatography.
Another approach involves the chlorination of 2-acetylpyridine followed by the introduction of the acetic acid moiety. This method may require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by the reaction with acetic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Acetyl-6-chloropyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(2-Acetyl-6-chloropyridin-4-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (2-Acetyl-6-chloropyridin-4-YL)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: Lacks the chlorine and acetic acid moieties.
6-Chloropyridine-2-carboxylic acid: Lacks the acetyl group.
4-Acetyl-2-chloropyridine: Similar structure but lacks the acetic acid moiety.
Uniqueness
(2-Acetyl-6-chloropyridin-4-YL)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with biological targets or chemical reagents.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-(2-acetyl-6-chloropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)7-2-6(4-9(13)14)3-8(10)11-7/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
LHHBGSZPTNZSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)
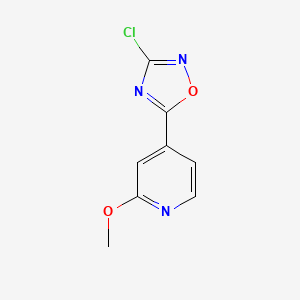
![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)
